molecular formula C16H15F5N2O3S B1667293 Biotin-PFP ester CAS No. 120550-35-8

Biotin-PFP ester

Cat. No.: B1667293
CAS No.: 120550-35-8
M. Wt: 410.4 g/mol
InChI Key: DKTMDBQDSYQUEV-LEJLMFORSA-N
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Description

Biotin-PFP ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a perfluorophenyl group and a thieno[3,4-d]imidazol-4-yl moiety. It is known for its stability and reactivity, making it a valuable compound in research and industrial applications.

Mechanism of Action

Target of Action

Biotin-PFP ester is an alkyl/ether-based PROTAC linker . It is more reactive than the NHS ester group, targeting both primary and secondary amines . This makes it suitable for biotin labeling of both proteins and amino acids .

Mode of Action

This compound is an amine-reactive biotinylation reagent . It is based on activation as a pentafluorophenyl ester (PFP ester) rather than the usual N-hydroxysuccinimide (NHS) ester . The compound exhibits greater reactivity toward amino groups . Unlike NHS-Biotin, PFP-Biotin will react with both secondary amines and primary amines . This enables it to be used to label nucleic acids as well as proteins . The reaction occurs spontaneously at pH 7 to 9 .

Biochemical Pathways

This compound is involved in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It is known that the compound must be dissolved in dmso or dmf before further dilution in aqueous buffers .

Result of Action

The result of this compound’s action is the biotinylation of proteins and nucleic acids for avidin-biotin methods . It forms permanent amide bonds . The spacer arm, which consists of the native biotin valeric acid group only, cannot be cleaved .

Action Environment

The action of this compound is influenced by environmental factors such as pH and solvent. The reaction occurs spontaneously at pH 7 to 9 . The compound must be dissolved in DMSO or DMF before further dilution in aqueous buffers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PFP ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole ring and the subsequent attachment of the perfluorophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Biotin-PFP ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The perfluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biotin-PFP ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Biotin-LC-Hydrazide: This compound shares structural similarities with Biotin-PFP ester and is used in similar applications.

    Coenzyme A Derivatives: These compounds also contain thieno[3,4-d]imidazole moieties and are involved in various biochemical processes.

Uniqueness

This compound is unique due to its perfluorophenyl group, which imparts distinct chemical properties such as high stability and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N2O3S/c17-9-10(18)12(20)15(13(21)11(9)19)26-8(24)4-2-1-3-7-14-6(5-27-7)22-16(25)23-14/h6-7,14H,1-5H2,(H2,22,23,25)/t6-,7-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTMDBQDSYQUEV-LEJLMFORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455998
Record name Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120550-35-8
Record name Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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